molecular formula C9H9BLiNO3 B1652143 Lithium (isoquinolin-1-yl)trihydroxyborate CAS No. 1393823-03-4

Lithium (isoquinolin-1-yl)trihydroxyborate

Cat. No.: B1652143
CAS No.: 1393823-03-4
M. Wt: 197.0
InChI Key: NRGBPCGSPPOYMY-UHFFFAOYSA-N
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Description

Lithium (isoquinolin-1-yl)trihydroxyborate is a chemical compound with the molecular formula C9H6BLiNO3 It is known for its unique structure, which includes a lithium ion coordinated to an isoquinoline ring and three hydroxyl groups attached to a borate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (isoquinolin-1-yl)trihydroxyborate typically involves the reaction of isoquinoline derivatives with boric acid and lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps:

    Preparation of Isoquinoline Derivative: Isoquinoline is first synthesized or obtained from commercial sources.

    Reaction with Boric Acid: The isoquinoline derivative is reacted with boric acid in the presence of a suitable solvent, such as ethanol or water, under reflux conditions.

    Addition of Lithium Hydroxide: Lithium hydroxide is then added to the reaction mixture to facilitate the formation of the lithium borate complex.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. Large-scale purification methods, such as continuous crystallization and industrial chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium (isoquinolin-1-yl)trihydroxyborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The isoquinoline ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions result in various substituted isoquinoline derivatives.

Scientific Research Applications

Lithium (isoquinolin-1-yl)trihydroxyborate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex borate esters and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways in diseases.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium (isoquinolin-1-yl)trihydroxyborate involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions and form stable complexes, which can modulate various biochemical processes. Its effects are mediated through pathways involving borate and lithium ions, which can influence enzyme activity, gene expression, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Lithium (quinolin-1-yl)trihydroxyborate: Similar structure but with a quinoline ring instead of isoquinoline.

    Lithium (pyridin-1-yl)trihydroxyborate: Contains a pyridine ring, offering different chemical properties.

    Lithium (benzimidazol-1-yl)trihydroxyborate: Features a benzimidazole ring, used in different applications.

Uniqueness

Lithium (isoquinolin-1-yl)trihydroxyborate is unique due to its isoquinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

lithium;trihydroxy(isoquinolin-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BNO3.Li/c12-10(13,14)9-8-4-2-1-3-7(8)5-6-11-9;/h1-6,12-14H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGBPCGSPPOYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=CC2=CC=CC=C12)(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393823-03-4
Record name Borate(1-), trihydroxy-1-isoquinolinyl-, lithium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393823-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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